molecular formula C8H9BrO2S B1473675 2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid CAS No. 1599322-77-6

2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid

Cat. No.: B1473675
CAS No.: 1599322-77-6
M. Wt: 249.13 g/mol
InChI Key: GRNPQWONKBAVSN-UHFFFAOYSA-N
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Description

2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Biochemical Analysis

Cellular Effects

2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It is known to inhibit or activate specific enzymes, leading to changes in their activity. For instance, thiophene derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, this compound may bind to DNA or RNA, affecting gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can degrade over time, leading to a decrease in their biological activity . The specific temporal effects of this compound are still being investigated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity. At higher doses, it may cause toxic or adverse effects . For instance, high doses of thiophene derivatives have been associated with liver toxicity and other adverse effects in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, thiophene derivatives are known to undergo oxidation and conjugation reactions, leading to the formation of metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific tissues can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.

Chemical Reactions Analysis

2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid can be compared with other thiophene derivatives such as:

Properties

IUPAC Name

2-bromo-5-propan-2-ylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-4(2)6-3-5(8(10)11)7(9)12-6/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNPQWONKBAVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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